1,4-Bis((phenylthio)methyl)piperazine

Physicochemical characterization Purification Synthesis optimization

1,4-Bis((phenylthio)methyl)piperazine (CAS 6326-35-8) is a symmetrically 1,4-disubstituted piperazine derivative with the molecular formula C18H22N2S2. As a member of the arylthiomethylpiperazine class first systematically characterized by Pollard and Butler in 1961, it is constructed from a piperazine core bearing two phenylthiomethyl (-CH2-S-Ph) substituents at the nitrogen atoms.

Molecular Formula C18H22N2S2
Molecular Weight 330.5 g/mol
CAS No. 6326-35-8
Cat. No. B12792370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis((phenylthio)methyl)piperazine
CAS6326-35-8
Molecular FormulaC18H22N2S2
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CSC2=CC=CC=C2)CSC3=CC=CC=C3
InChIInChI=1S/C18H22N2S2/c1-3-7-17(8-4-1)21-15-19-11-13-20(14-12-19)16-22-18-9-5-2-6-10-18/h1-10H,11-16H2
InChIKeyZQPKZCABUCYMPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis((phenylthio)methyl)piperazine (CAS 6326-35-8) Procurement Guide for Differentiated Research and Industrial Use


1,4-Bis((phenylthio)methyl)piperazine (CAS 6326-35-8) is a symmetrically 1,4-disubstituted piperazine derivative with the molecular formula C18H22N2S2. As a member of the arylthiomethylpiperazine class first systematically characterized by Pollard and Butler in 1961, it is constructed from a piperazine core bearing two phenylthiomethyl (-CH2-S-Ph) substituents at the nitrogen atoms [1]. This compound serves as a foundational scaffold in medicinal chemistry and chemical biology, with its unique combination of two thioether linkages and aromatic rings differentiating it from alkyl-substituted or mono-substituted piperazine analogs [2].

Why Generic 1,4-Disubstituted Piperazines Cannot Simply Replace 1,4-Bis((phenylthio)methyl)piperazine in Research Applications


Within the 1,4-disubstituted piperazine family, variations in the substituent group are not trivial; they fundamentally alter physicochemical properties and biological target engagement. The phenylthio moiety in 1,4-Bis((phenylthio)methyl)piperazine provides a specific combination of lipophilicity, electron density, and metabolic stability that differs markedly from alkylthio, benzylthio, or sulfenamide analogs. These differences directly impact partition coefficients (logP), cytochrome P450 interaction potential, and the compound's ability to engage sulfur-containing biological targets such as cysteine proteases or metalloenzymes [1]. Consequently, substituting a generic 1,4-dialkylpiperazine for this compound in a structure-activity relationship (SAR) study or an industrial synthesis can lead to a complete loss of the desired biological activity or chemical reactivity, as demonstrated by the distinct antihypertensive potency profiles observed between phenylsulfenylpiperazines and their alkylthio counterparts [2].

Quantitative Differential Evidence for 1,4-Bis((phenylthio)methyl)piperazine Against its Closest Analogs


Physicochemical Differentiation: Boiling Point and Refractive Index of the Phenylthio Analog Compared to the n-Butylthio Derivative

The physical state and purification requirements of 1,4-bis((phenylthio)methyl)piperazine are distinct from its alkyl analogs, directly influencing procurement decisions for chemical synthesis. The compound's boiling point of 185.5-186°C at 0.50 mmHg and its refractive index ($n^{20}_D$) of 1.5879 are significantly higher than those of its saturated alkyl counterpart, 1,4-bis(n-butylthiomethyl)piperazine, which has a boiling point of 158-158.5°C at 0.40 mmHg and a refractive index of 1.5008 [1]. This higher boiling point indicates stronger intermolecular forces due to the polarizable phenyl rings, while the higher refractive index confirms the greater electronic polarizability of the aromatic thioether system.

Physicochemical characterization Purification Synthesis optimization

Comparative Lipophilicity and Chromatographic Behavior: Phenylthio vs. p-Tolylthio Substituent Impact on Analytical Method Development

For analytical chemists developing separation methods, the subtle structural difference between the phenylthio and p-tolylthio substituents translates into a measurable and exploitable shift in lipophilicity. The calculated carbon count and hydrogen percentage show that 1,4-bis((phenylthio)methyl)piperazine has a carbon composition of 67.16% (calculated) while the p-tolyl analog has a higher carbon composition of 68.13% (calculated), reflecting the additional methyl group [1]. This compositional difference, while small, is sufficient to create a separation window on a reverse-phase HPLC column, allowing for the resolution and quantification of both compounds in a mixture.

Analytical chemistry HPLC method development Lipophilicity

Synthetic Yield Optimization: 1,4-Bis((phenylthio)methyl)piperazine as the Superior Synthetic Precursor in its Class

Selection of the optimal synthetic intermediate for a multi-step sequence can hinge on the yield of its preparation. Within the arylthiomethylpiperazine series, the target compound was synthesized in a 57% yield. This yield is substantially higher than that of its p-tolyl-substituted analog, which was obtained in only 41% yield under identical reaction conditions [1]. This difference in synthetic efficiency makes the phenylthio derivative the more economical choice for scale-up when a generic aryl-functionalized piperazine intermediate is required for further derivatization.

Synthetic methodology Process chemistry Yield optimization

Biological Target Family Differentiation: Evidence for Antihypertensive Activity of Arylthio Piperazines over Alkylthio Analogs

The strategic value of the arylthio substitution pattern in 1,4-bis((phenylthio)methyl)piperazine is validated by follow-on medicinal chemistry efforts that evolved this scaffold into a patented class of antihypertensive agents. A structurally advanced series, the phenylsulfenylpiperazines (where the -CH2-S-Ph linkage of the target compound is formally oxidized to an -S-Ph group), demonstrated significant blood pressure reduction in the spontaneous hypertensive rat model. For example, 1-phenylpiperazine-4-phenylsulfenamide achieved a -90 mm Hg decrease in mean arterial blood pressure at an oral dose of 25 mg/kg [1]. This potent activity is fundamentally linked to the arylthio substructure, as the patent explicitly distinguishes these compounds from the inactive alkylthiomethylpiperazines described by Pollard et al. [2], establishing target family specificity.

Antihypertensive agents Cardiovascular pharmacology In vivo efficacy

Recommended Application Scenarios for 1,4-Bis((phenylthio)methyl)piperazine Based on Evidence


Medicinal Chemistry Hit-to-Lead Campaigns Targeting Cardiovascular Indications

Leverage 1,4-bis((phenylthio)methyl)piperazine as a core scaffold for the development of novel antihypertensive agents. The compound's arylthio substructure is directly linked to a pharmacophore with proven in vivo efficacy, as evidenced by the potent blood pressure reduction observed in structurally related phenylsulfenylpiperazines (-90 mm Hg in the SHR model) [2]. This contrasts with the inactivity of analogous alkylthio compounds [1], making this specific compound a rational and privileged starting point for a cardiovascular drug discovery program.

Development of Robust HPLC Purity Assays and Reference Standards

Utilize 1,4-bis((phenylthio)methyl)piperazine as a certified reference standard to develop and validate selective analytical methods. Its distinct elemental composition (67.16% calculated carbon) provides a measurable difference from structurally similar impurities like the p-tolylthio analog (68.13% C), ensuring that a well-developed HPLC or UPLC method can achieve baseline resolution between the active pharmaceutical ingredient and potential synthetic byproducts [1].

Process Chemistry Research and Scalable Synthesis of Piperazine Intermediates

Select 1,4-bis((phenylthio)methyl)piperazine as the most efficient gateway to aryl-functionalized piperazine intermediates for large-scale synthesis. The documented 57% synthetic yield in its formation represents a 16-percentage-point advantage over the p-tolylthio analog, directly reducing material costs, reaction time, and purification burden during scale-up [1]. This makes it the superior choice for process R&D teams focused on green chemistry and economic viability.

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